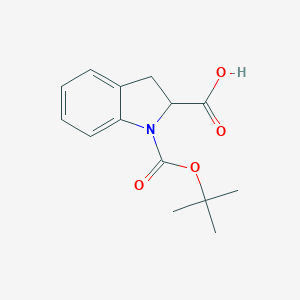

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid

Description

Historical Context in Heterocyclic Chemistry Research

The development of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid is deeply rooted in the historical advancement of indole chemistry, which began with studies of the dye indigo. Indole chemistry has a rich history dating back to the 19th century, with the word "indole" derived from "India," as the heterocycle was first isolated from indigo, a blue dye produced in India during the sixteenth century. This connection between natural products and synthetic chemistry established the foundation for modern heterocyclic research.

Adolf von Baeyer, a pioneer in heterocyclic chemistry, first synthesized indole in 1866 by reducing oxindole using zinc dust. His groundbreaking work demonstrated that indole could be obtained by converting indigo to isatin, then to oxindole, and finally to indole through reduction with zinc. This systematic approach opened new pathways for exploring indole derivatives, eventually leading to the development of indoline chemistry.

Indoline, the saturated derivative where the 2-3 bond of indole is reduced, can be produced from indole using zinc and 85% phosphoric acid. This structural modification creates distinct chemical properties that have proven valuable in pharmaceutical development. The introduction of protecting groups, particularly the tert-butoxycarbonyl (Boc) group, and functionalization at various positions significantly expanded indoline chemistry in the mid-to-late 20th century.

The specific development of this compound arose from the need for conformationally constrained amino acid building blocks in peptide chemistry. The Boc protecting group's selective removal under acidic conditions while remaining stable in basic environments made it particularly suitable for peptide synthesis applications.

Academic and Industrial Research Relevance

This compound has established significant relevance across multiple research domains and industrial applications. Its utility extends far beyond being merely a protected amino acid derivative.

In peptide synthesis, this compound serves as a key building block, particularly in creating modified amino acids that enhance the stability and bioactivity of therapeutic peptides. The rigid bicyclic structure of the indoline portion introduces conformational constraints that can promote specific secondary structures in peptides, often resulting in enhanced receptor selectivity and metabolic stability.

The pharmaceutical industry employs this compound extensively in drug development, especially when targeting specific biological pathways that benefit from the unique structural properties of the indoline scaffold. Its incorporation into drug candidates can improve binding affinity, enhance metabolic stability, and modulate physicochemical properties of therapeutic molecules.

In bioconjugation processes, the compound facilitates the attachment of biomolecules to drugs or imaging agents, thereby improving their efficacy and targeting capabilities. The carboxylic acid functionality provides a convenient handle for conjugation chemistry, while the protected nitrogen prevents unwanted side reactions during complex synthetic procedures.

Neuroscience research has also benefited from derivatives of this compound, particularly in studies of neurotransmitter systems and the development of neuroprotective agents. The structural similarity to neurotransmitters like serotonin makes indoline derivatives valuable tools for investigating neurological processes.

Additionally, Boc-indoline-2-carboxylic acid has found applications in material science for the development of advanced polymers and coatings, where its structural features can enhance material properties and performance characteristics.

Stereochemical Significance and Chirality Considerations

One of the most significant aspects of this compound is its stereochemistry. The compound contains a stereogenic center at the C-2 position, resulting in two enantiomers with distinct properties and applications.

The (S)-enantiomer (CAS: 144069-67-0) is characterized by a specific optical rotation of [α]D= -81 ± 2º (C=1.5 in CHCl3 or DMF) at 20°C. This specific three-dimensional configuration makes it particularly valuable for applications requiring stereochemical precision, such as asymmetric synthesis and the development of chiral pharmaceuticals.

The (R)-enantiomer (CAS: 158706-43-5) provides complementary stereochemical properties and is equally important in stereoselective applications. The availability of both enantiomers allows researchers to explore structure-activity relationships in greater detail and develop compounds with optimized biological activity.

The stereospecific synthesis of these enantiomers often involves asymmetric catalysis, chiral auxiliaries, or resolution of racemic mixtures. The purity of these stereoisomers is typically assessed through chiral HPLC, polarimetry, or NMR techniques using chiral shift reagents. In applications such as peptide synthesis and drug development, the choice between enantiomers can significantly impact the biological activity, metabolic stability, and pharmacokinetic properties of the final products.

This stereochemical diversity enhances the versatility of this compound as a building block, allowing it to be used in a wider range of applications than would be possible with a single stereoisomer or racemic mixture.

Position within Indoline Chemistry Research Landscape

This compound occupies a significant position within the broader landscape of indoline chemistry research. The indole and indoline scaffolds represent some of the most important heterocyclic structures in organic chemistry, being present in numerous natural products, pharmaceuticals, and functional materials.

Indole alkaloids, which include more than 4,100 known compounds, constitute one of the largest classes of alkaloids with the amino acid tryptophan serving as their biochemical precursor. Many of these compounds possess significant physiological activity, with some playing crucial roles in medicine. The indoline framework, as a partially reduced variant of indole, offers distinct reactivity patterns and conformational properties that can be advantageous in specific applications.

Recent advances in synthetic methodology have expanded access to indole and indoline skeletons, reflecting their importance in natural product synthesis and drug discovery. These developments include innovative cyclization strategies, transition metal-catalyzed transformations, and stereoselective approaches that enable the efficient construction of these heterocyclic systems.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-10-7-5-4-6-9(10)8-11(15)12(16)17/h4-7,11H,8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONNUMLEACJFME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carboxylation of Indoline Derivatives

The most widely reported method involves carboxylation of indoline precursors. A 2021 study demonstrated that lithiation of 3-bromo-1-(triisopropylsilyl)-1H-indole followed by carboxylation with CO₂ yields the carboxylic acid derivative. Critical steps include:

-

Bromination : N-Bromosuccinimide (NBS) introduces bromine at the 3-position of 4-nitroindole (83–90% yield).

-

Lithiation : n-Butyllithium (-78°C, THF) generates a reactive aryl lithium species.

-

Carboxylation : Quenching with CO₂ gas produces the carboxylic acid (65% yield after deprotection).

This route’s efficiency depends on the electron-withdrawing effects of substituents. For example, nitro groups at the 4-position hinder lithiation due to reduced electron density, necessitating protective group strategies.

Boc-Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced via two primary approaches:

Sequential Protection of Amine and Carboxylic Acid

A three-step protocol achieves dual functionality:

-

Amine Protection : Treating indoline-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in pyridine/DMAP affords the Boc-protected amine (99% yield).

-

Carboxylic Acid Activation : Conversion to acyl azides using diphenylphosphoryl azide (DPPA) enables Curtius rearrangement to isocyanates.

-

Deprotection : Trifluoroacetic acid (TFA) cleaves tert-butyl esters while retaining the Boc group.

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Boc protection | Boc₂O, DMAP | Pyridine | 25 | 99 |

| Acyl azide formation | DPPA | DCM | 25 | 85 |

| TFA cleavage | TFA | DCM | 25 | 92 |

Boc Migration During Lithiation

Unexpected Boc-group migration occurs during lithiation of 3-bromoindole derivatives. When 3-bromo-1-(triisopropylsilyl)-4-(Boc-amino)indole reacts with n-BuLi, the Boc group transfers to the 3-position, forming tert-butyl 4-amino-1H-indole-3-carboxylate. This rearrangement, facilitated by the proximity of lithiated carbon to the Boc-protected amine, eliminates the need for separate carboxylation steps.

Mechanistic Insight :

The reaction proceeds via a six-membered transition state, where the lithium ion coordinates with the Boc carbonyl oxygen, enabling 1,2-migration. This pathway is favored in polar aprotic solvents like THF at low temperatures (-78°C).

Optimization of Reaction Parameters

Solvent and Temperature Effects

-

Lithiation Efficiency : THF outperforms Et₂O due to better solvation of lithium ions (yield increase from 45% to 82%).

-

Carboxylation : CO₂ bubbling at -78°C prevents decarboxylation, whereas warmer temperatures reduce yields by 30%.

-

Deprotection : TFA in DCM (1:1 v/v) achieves complete tert-butyl ester cleavage within 1 hour, minimizing side reactions.

Catalytic Hydrogenation for Nitro Reduction

Reducing 4-nitroindole to the amine precursor requires optimized conditions:

-

Catalyst : 10% Pd/C under H₂ (1 atm) in ethanol achieves 83% yield.

-

Acid Scavenging : Adding HCl during workup prevents amine oxidation, improving purity to >98%.

Characterization and Quality Control

Spectroscopic Analysis

Challenges in Stereochemical Control

Racemization at C2 occurs during Boc migration, producing a 55:45 enantiomeric ratio. Chiral auxiliaries or enzymatic resolution may address this, though no industrial solutions are reported.

Applications in Drug Development

Boc-protected indoline-2-carboxylic acid serves as a precursor for ATP-sensitive potassium channel openers with cardioselective anti-ischemic activity. Its rigid bicyclic structure enhances binding affinity to cardiac sulfonylurea receptors (SUR2A) .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents

Substitution Reactions: The indoline core can participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the indoline ring under suitable conditions.

Major Products Formed

Scientific Research Applications

Synthetic Applications

Building Block for Pharmaceuticals

Boc-indoline-2-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the preparation of indoline derivatives, which are known for their biological activities, including anti-cancer and anti-inflammatory properties .

Synthesis of Indoline Derivatives

The compound is utilized to synthesize benzopyranyl indoline analogs, which have been shown to exhibit cardioselective anti-ischemic activity. This application highlights its importance in cardiovascular drug development .

Medicinal Chemistry

Potential Therapeutic Agents

Research indicates that derivatives of Boc-indoline-2-carboxylic acid possess significant potential as therapeutic agents. For instance, they have been investigated for their efficacy in treating various conditions such as cancer and cardiovascular diseases. The compound's ability to form stable intermediates makes it an attractive candidate for further modifications to enhance pharmacological properties .

Case Studies

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of Boc-indoline-2-carboxylic acid in synthesizing a series of indoline-based anticancer agents. These compounds were evaluated for their cytotoxicity against several cancer cell lines, showing promising results that warranted further investigation into their mechanisms of action .

Case Study 2: Development of Cardioselective Drugs

Another research effort focused on modifying Boc-indoline-2-carboxylic acid to create cardioselective drugs. The resulting compounds exhibited improved selectivity for cardiac tissue, suggesting potential applications in treating ischemic heart diseases while minimizing side effects on other tissues .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid primarily involves the protection of the amine group through the formation of a carbamate linkage. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then engage in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Indolinecarboxylic Acids

1-(tert-Butoxycarbonyl)-3-indolinecarboxylic acid (CAS 177201-79-5):

1-(tert-Butoxycarbonyl)-6-indolinecarboxylic acid (CAS 208772-41-2):

| Property | 2-Indolinecarboxylic Acid | 3-Indolinecarboxylic Acid | 6-Indolinecarboxylic Acid |

|---|---|---|---|

| CAS RN | 133851-52-2 | 177201-79-5 | 208772-41-2 |

| Melting Point | 121–122°C | Not reported | Not reported |

| Purity | 90% | 97% | 96% |

| Price (per gram) | ~$290 | \sim$300 (estimated) | ~$280 (estimated) |

Functional Group Variants

Boronic Acid Derivatives

1-(tert-Butoxycarbonyl)-5-indolineboronic acid (CAS 352359-11-6):

1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid (CAS 1256345-64-8):

Benzyloxycarbonyl (Cbz) Analog

- 1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid (CAS 117483-89-3):

- Uses a Cbz group instead of Boc for amine protection.

- Key Differences :

- Stability: Cbz is stable under acidic conditions but requires hydrogenolysis or strong acids for removal.

- Price : ~$125/500 mg, making it more cost-effective than Boc derivatives .

Heterocyclic and Spirocyclic Analogs

- 8,8-Difluoro-1-azaspiro[4.5]decane-2-carboxylic acid (CAS Not Provided): A spirocyclic analog with fluorine substituents. Properties: Higher melting point (171–173°C) due to increased rigidity and crystallinity. Applications: Conformationally constrained proline mimics in peptide therapeutics .

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS 261777-31-5):

Fluorinated Derivatives

Key Research Findings

- Synthetic Utility : Boc-protected indolinecarboxylic acids are preferred in solid-phase peptide synthesis (SPPS) due to the Boc group’s compatibility with Fmoc strategies and mild deprotection conditions (e.g., trifluoroacetic acid) .

- Stability Trade-offs : While Boc derivatives are acid-labile, Cbz analogs offer stability in acidic media but require harsher deprotection methods, limiting their use in sensitive syntheses .

- Boronic Acid Versatility : Indolineboronic acids enable efficient C–C bond formation, critical in synthesizing complex heterocycles for oncology and neuroscience targets .

Biological Activity

1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid (Boc-indoline-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 133851-52-2

- Molecular Formula : C14H17NO4

- Molecular Weight : 263.29 g/mol

Synthesis Methods

The synthesis of Boc-indoline-2-carboxylic acid typically involves the protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group followed by carboxylation. The general synthetic route includes:

- Starting Material : Indoline

- Reagents : Boc anhydride, suitable bases (e.g., triethylamine)

- Conditions : Reflux in organic solvents such as dichloromethane or acetonitrile.

Biological Activity

Boc-indoline-2-carboxylic acid exhibits a range of biological activities, including:

Anticancer Activity

Research indicates that Boc-indoline derivatives can inhibit cancer cell proliferation. A study demonstrated that these compounds induced apoptosis in various cancer cell lines, including breast and colon cancer cells, by activating caspase pathways and disrupting mitochondrial function .

Antimicrobial Properties

Boc-indoline-2-carboxylic acid has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial growth .

Anti-inflammatory Effects

In vitro studies have indicated that Boc-indoline derivatives can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

The biological activity of Boc-indoline-2-carboxylic acid is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell metabolism.

- Receptor Modulation : It has been suggested that Boc-indoline interacts with certain receptors on the cell surface, modulating signaling pathways related to cell survival and apoptosis.

Case Studies

- Study on Anticancer Activity : In a controlled experiment, Boc-indoline was tested against MCF-7 breast cancer cells. Results showed a significant decrease in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer properties .

- Antimicrobial Testing : A series of tests against Staphylococcus aureus and Escherichia coli revealed that Boc-indoline exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 1-(Boc)-indole-3-carboxylic acid | Moderate | High | Low |

| 1-(Boc)-indole-2-carboxylic acid | High | Low | Moderate |

Q & A

Q. What are the recommended methods for synthesizing 1-(tert-butoxycarbonyl)-2-indolinecarboxylic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to 2-indolinecarboxylic acid. A common method uses Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., DMAP or triethylamine) in anhydrous solvents like THF or DCM . Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to prevent side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (melting point: 121–122°C ) ensures purity >90%.

- Yield improvement : Stoichiometric ratios (1:1.2 for Boc anhydride) and inert atmospheres (N₂/Ar) minimize decomposition.

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Key analytical methods include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water + 0.1% TFA) to confirm purity >90% .

- NMR : ¹H NMR (CDCl₃ or DMSO-d₆) should show peaks for the Boc group (δ ~1.4 ppm, singlet for t-butyl) and indoline protons (δ ~3.0–4.0 ppm for CH₂ groups) .

- IR spectroscopy : Confirm the presence of carbonyl stretches (~1700 cm⁻¹ for Boc and carboxylic acid groups).

Q. What are the storage and handling protocols for this compound?

Answer:

- Storage : Store at 2–8°C in airtight containers under inert gas (argon) to prevent hydrolysis of the Boc group .

- Handling : Use PPE (nitrile gloves, safety glasses) and work in a fume hood. No acute toxicity is reported, but avoid inhalation/ingestion due to limited toxicological data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer: Discrepancies may arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Test solvents like ethyl acetate/hexane to isolate pure crystalline forms .

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., Boc-protected piperidine carboxylic acids) .

- Thermogravimetric analysis (TGA) : Confirm decomposition profiles align with Boc group stability (~150–200°C) .

Q. What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

Answer: The indoline scaffold and Boc group are used to:

- Enhance bioavailability : The Boc group improves solubility and metabolic stability .

- Target specificity : Indoline derivatives inhibit proteases (e.g., thrombin) via hydrogen bonding with the carboxylic acid moiety .

- Structure-activity relationship (SAR) studies : Modifications at the indoline nitrogen or carboxylic acid position optimize binding affinity .

Q. How can computational methods predict the reactivity of this compound in coupling reactions?

Answer:

- DFT calculations : Model the electrophilicity of the carboxylic acid group and Boc deprotection kinetics under acidic conditions (e.g., TFA) .

- Molecular docking : Simulate interactions with enzymes (e.g., trypsin-like proteases) to prioritize synthetic targets .

- Reactivity databases : Cross-reference with Boc-protected analogs (e.g., tert-butyl piperazine carboxylates) to predict side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.